

# (2-Aminopyridin-4-yl)methanol structural formula and IUPAC name

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## Compound of Interest

Compound Name: (2-Aminopyridin-4-yl)methanol

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## In-Depth Technical Guide: (2-Aminopyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(2-Aminopyridin-4-yl)methanol is a heterocyclic compound belonging to the aminopyridine class of molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral data, compiled for professionals in research and drug development.

## Chemical Structure and Nomenclature

The structural formula and IUPAC name of the compound are foundational to its identity in chemical literature and databases.

Structural Formula:

The structure of (2-Aminopyridin-4-yl)methanol is characterized by a pyridine ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 4-position. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.

SMILES:NC1=NC=CC(CO)=C1[1]

IUPAC Name: **(2-aminopyridin-4-yl)methanol**[1]

Alternative IUPAC Name: (2-amino-4-pyridinyl)methanol[2]

## Physicochemical and Spectral Data

A summary of the key quantitative data for **(2-Aminopyridin-4-yl)methanol** is presented in the tables below, facilitating easy comparison and reference.

Identifier	Value	Source
CAS Number	105250-17-7	[1][3][4]
Molecular Formula	C6H8N2O	[1][3][4]
Molecular Weight	124.14 g/mol	[3][4]

Property	Value	Source
Melting Point	86-87 °C	[3]
Solubility	Soluble in water	

Spectral Data	Solvent	Chemical Shifts (δ, ppm)	Source
<sup>1</sup> H NMR	DMSO-d6	4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)	
<sup>13</sup> C NMR	DMSO-d6	62.3, 105.2, 110.3, 147.7, 152.7, 160.3	

## Experimental Protocols

## Synthesis of (2-Aminopyridin-4-yl)methanol

A common synthetic route to **(2-Aminopyridin-4-yl)methanol** involves the reduction of a 2-aminopyridine-4-carboxylic acid ester. The following is a representative experimental protocol.

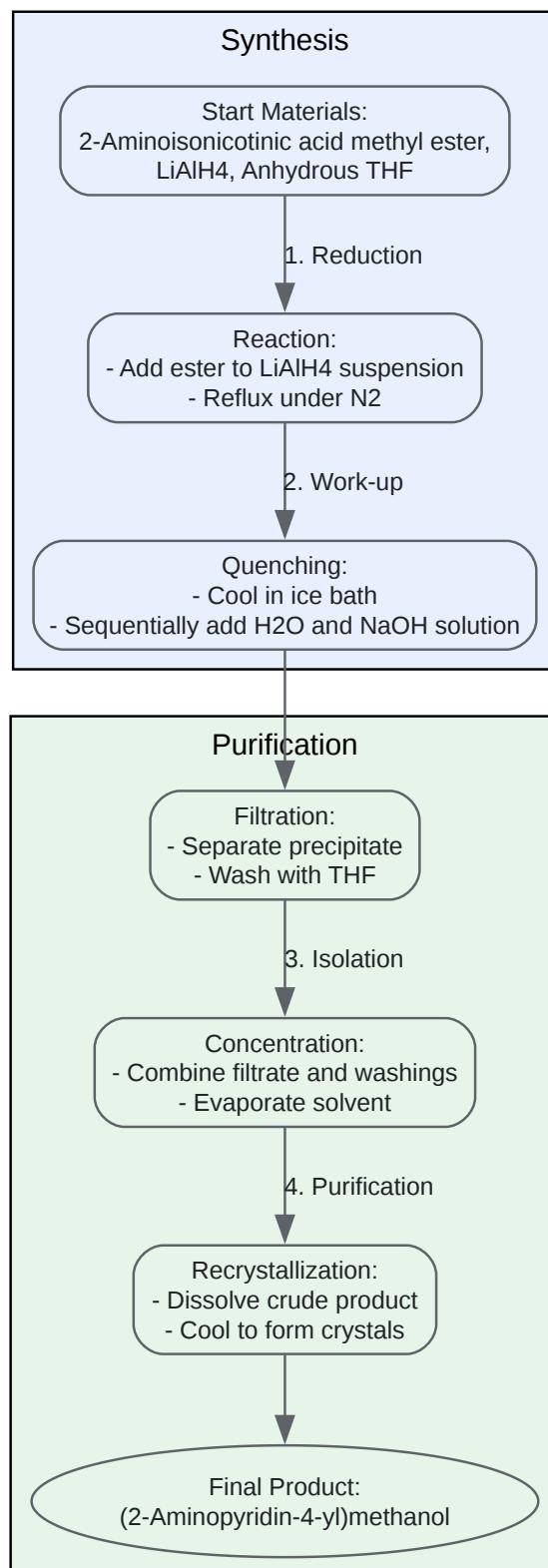
Reaction Scheme:

Step-by-Step Procedure:

- Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride ( $\text{LiAlH}_4$ ) to anhydrous tetrahydrofuran (THF).
- Addition of Ester: Slowly add a solution of 2-aminoisonicotinic acid methyl ester in anhydrous THF to the  $\text{LiAlH}_4$  suspension under a nitrogen atmosphere.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess  $\text{LiAlH}_4$  by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
- Filtration: Filter the resulting precipitate and wash thoroughly with THF.
- Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system to yield pure **(2-Aminopyridin-4-yl)methanol**.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(2-Aminopyridin-4-yl)methanol**.



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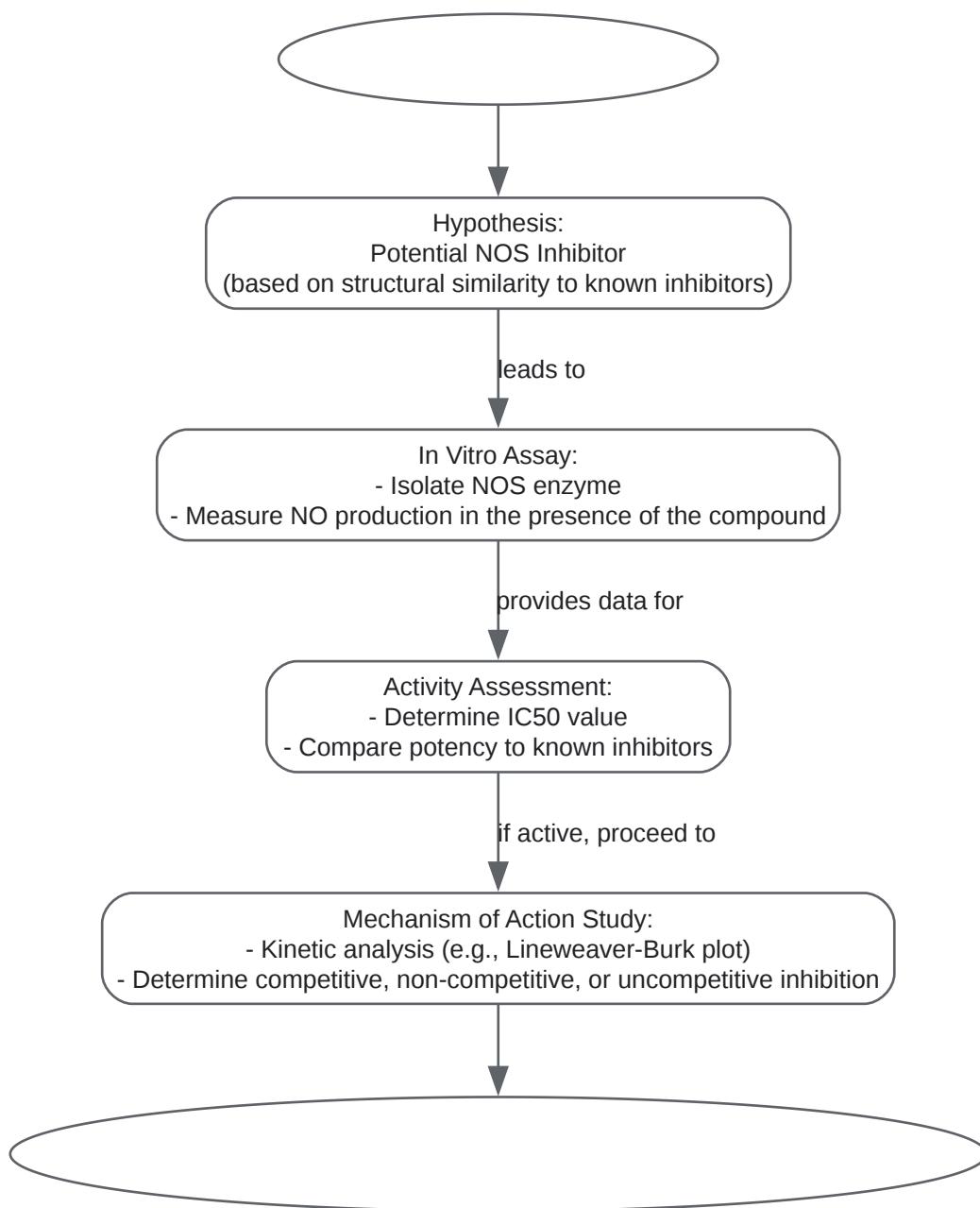
Caption: Workflow for the synthesis and purification of **(2-Aminopyridin-4-yl)methanol**.

## Biological Activity and Signaling Pathways

While the broader class of aminopyridines has been investigated for various biological activities, including the inhibition of nitric oxide synthase (NOS) and modulation of ion channels, specific research detailing the biological targets and signaling pathway interactions of **(2-Aminopyridin-4-yl)methanol** is not extensively documented in publicly available literature.

For context, a related compound, 2-amino-4-methylpyridine, has been shown to be a potent inhibitor of inducible nitric oxide synthase (NOS II).<sup>[5]</sup> The inhibitory mechanism is competitive with respect to the substrate, arginine.<sup>[5]</sup> This suggests that other 2-aminopyridine derivatives, such as **(2-Aminopyridin-4-yl)methanol**, could potentially exhibit similar inhibitory activities.

The diagram below illustrates a generalized logical relationship for the screening of a 2-aminopyridine derivative for NOS inhibition, based on the known activity of similar compounds.



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Caption: Logical workflow for investigating the potential NOS inhibitory activity.

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## References

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- 5. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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